molecular formula C11H12O4 B2478553 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid CAS No. 38515-59-2

2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid

Cat. No.: B2478553
CAS No.: 38515-59-2
M. Wt: 208.213
InChI Key: KKDDYOGGXRVNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate its effects on biological systems.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the synthesis of specialty chemicals and materials

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with the compound are H302-H312-H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 , which provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid typically involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with acetic acid derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to maintain efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)14-8-4-3-7(6-10(12)13)5-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDDYOGGXRVNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.